(4-Butoxyphenyl)(pyridin-3-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-Butoxyphenyl)(pyridin-3-yl)methanon ist eine organische Verbindung, die zur Klasse der aromatischen Ketone gehört. Sie weist eine Butoxygruppe auf, die an einen Phenylring gebunden ist, der wiederum über eine Methanon-Bindung mit einer Pyridin-3-yl-Gruppe verbunden ist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (4-Butoxyphenyl)(pyridin-3-yl)methanon kann über verschiedene Methoden erfolgen. Ein gängiger Ansatz beinhaltet die Reaktion von 4-Butoxybenzaldehyd mit 3-Acetylpyridin in Gegenwart einer Base wie Kaliumhydroxid (KOH) in Ethanol. Die Reaktion verläuft typischerweise unter Rückflussbedingungen und führt zur Bildung des gewünschten Produkts .

Industrielle Produktionsmethoden

Die industrielle Produktion von (4-Butoxyphenyl)(pyridin-3-yl)methanon kann ähnliche Synthesewege auf größerem Maßstab beinhalten. Der Einsatz von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute des Prozesses verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um hochreine Produkte zu erhalten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Butoxyphenyl)(pyridin-3-yl)methanone can be achieved through several methods. One common approach involves the reaction of 4-butoxybenzaldehyde with 3-acetylpyridine in the presence of a base such as potassium hydroxide (KOH) in ethanol. The reaction typically proceeds under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(4-Butoxyphenyl)(pyridin-3-yl)methanon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Carbonsäuren oder anderen oxidierten Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.

Substitution: Die aromatischen Ringe können elektrophile oder nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden verwendet.

Substitution: Reagenzien wie Halogene (z. B. Brom) oder Nucleophile (z. B. Amine) können unter geeigneten Bedingungen eingesetzt werden.

Hauptsächlich gebildete Produkte

Oxidation: Carbonsäuren oder Aldehyde.

Reduktion: Alkohole.

Substitution: Verschiedene substituierte aromatische Verbindungen, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Chemie: Sie dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle.

Biologie: Die Derivate der Verbindung können eine biologische Aktivität aufweisen, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.

Medizin: Die Forschung an ihren pharmakologischen Eigenschaften könnte zu neuen Therapeutika führen.

Wirkmechanismus

Der Wirkmechanismus von (4-Butoxyphenyl)(pyridin-3-yl)methanon hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die genauen beteiligten Pfade können variieren, umfassen aber typischerweise die Bindung an aktive Zentren oder die Änderung der Protein-Konformation .

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

Industry: It can be used in the production of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of (4-Butoxyphenyl)(pyridin-3-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

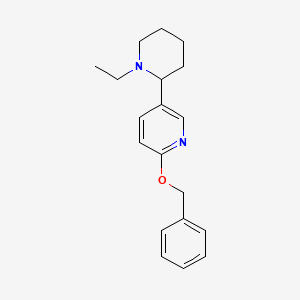

(4-Fluorphenyl)(pyridin-4-yl)methanon: Ähnliche Struktur, jedoch mit einem Fluoratom anstelle einer Butoxygruppe.

(2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanon: Enthält einen Aminopyrimidin-Rest anstelle einer Butoxyphenylgruppe.

Einzigartigkeit

(4-Butoxyphenyl)(pyridin-3-yl)methanon ist durch das Vorhandensein der Butoxygruppe einzigartig, die seine chemische Reaktivität und seine physikalischen Eigenschaften beeinflussen kann. Dies macht es von anderen ähnlichen Verbindungen unterscheidbar und möglicherweise nützlich für spezifische Anwendungen, bei denen diese Eigenschaften von Vorteil sind.

Eigenschaften

Molekularformel |

C16H17NO2 |

|---|---|

Molekulargewicht |

255.31 g/mol |

IUPAC-Name |

(4-butoxyphenyl)-pyridin-3-ylmethanone |

InChI |

InChI=1S/C16H17NO2/c1-2-3-11-19-15-8-6-13(7-9-15)16(18)14-5-4-10-17-12-14/h4-10,12H,2-3,11H2,1H3 |

InChI-Schlüssel |

VSASHPIKXGCOTB-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOC1=CC=C(C=C1)C(=O)C2=CN=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B11806548.png)

![6-(4-Chlorophenyl)-3-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11806569.png)